molecular formula C19H15ClN4O B12218699 Methanone, [7-(4-chlorophenyl)-1,7-dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenyl- CAS No. 907972-13-8

Methanone, [7-(4-chlorophenyl)-1,7-dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenyl-

Cat. No.: B12218699
CAS No.: 907972-13-8
M. Wt: 350.8 g/mol
InChI Key: FIWRBYQPKWDGGU-UHFFFAOYSA-N
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Description

Methanone, [7-(4-chlorophenyl)-1,7-dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenyl- is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and a phenyl group substituted with a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methanone, [7-(4-chlorophenyl)-1,7-dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetyl acetone, followed by the addition of aromatic and heterocyclic aldehydes and phenacyl bromides . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the triazole ring.

    Reduction: Reduction reactions can target the pyrimidine ring or the phenyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of Methanone, [7-(4-chlorophenyl)-1,7-dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenyl- involves its interaction with specific molecular targets. The compound can inhibit enzymes such as phosphodiesterases, which play a role in various cellular processes. Additionally, it can bind to receptors involved in signal transduction pathways, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Methanone, [7-(4-chlorophenyl)-1,7-dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenyl- stands out due to its unique combination of a triazole and pyrimidine ring system, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its versatility in scientific research further highlight its significance.

Properties

CAS No.

907972-13-8

Molecular Formula

C19H15ClN4O

Molecular Weight

350.8 g/mol

IUPAC Name

[7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-phenylmethanone

InChI

InChI=1S/C19H15ClN4O/c1-12-16(18(25)14-5-3-2-4-6-14)17(13-7-9-15(20)10-8-13)24-19(23-12)21-11-22-24/h2-11,17H,1H3,(H,21,22,23)

InChI Key

FIWRBYQPKWDGGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4

Origin of Product

United States

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